4,6-diamino-2-iodonicotinonitrile

Description

Historical Context and Contemporary Relevance of Nicotinonitrile Derivatives in Chemical Synthesis and Research

Nicotinonitrile, also known as 3-cyanopyridine, and its derivatives are a class of heterocyclic compounds that have long been a cornerstone in chemical synthesis and research. ekb.eg Historically, the pyridine (B92270) ring, a core component of nicotinonitrile, has been recognized for its presence in vital natural molecules like nicotinic acid (niacin) and vitamin B6, underscoring its fundamental role in biological systems. ekb.eg Over the years, extensive research has been dedicated to developing synthetic pathways to a wide array of nicotinonitrile analogs, leading to a wealth of knowledge about their chemical and physical properties. ekb.egresearchgate.net

In contemporary research, nicotinonitrile derivatives are highly valued as versatile scaffolds in medicinal chemistry and materials science. ekb.egresearchgate.net Their ability to be readily functionalized at various positions on the pyridine ring allows for the creation of diverse molecular architectures with a broad spectrum of biological activities. ekb.eg This has led to the development of several marketed drugs, including bosutinib, neratinib, and milrinone, which are based on the nicotinonitrile framework. ekb.egresearchgate.net The ongoing exploration of nicotinonitrile-based hybrids continues to yield compounds with significant potential in various therapeutic areas. researchgate.net

Structural Rationale and Unique Features of 4,6-diamino-2-iodonicotinonitrile

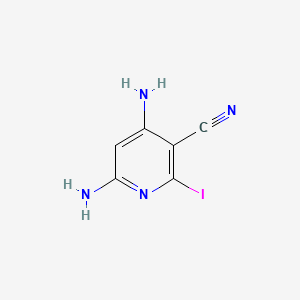

The structure of this compound is characterized by a pyridine ring substituted with a nitrile group at the 3-position, two amino groups at the 4- and 6-positions, and an iodine atom at the 2-position. This specific arrangement of functional groups imparts a unique set of properties to the molecule.

The amino groups at the 4- and 6-positions are strong electron-donating groups, which significantly influence the electron density distribution within the pyridine ring. This electronic modification can enhance the molecule's reactivity and its ability to participate in various chemical transformations. The presence of two amino groups also offers multiple sites for potential hydrogen bonding, which can be crucial for molecular recognition and interaction with biological targets.

The iodine atom at the 2-position is a particularly noteworthy feature. As a halogen, iodine can act as a leaving group in cross-coupling reactions, providing a convenient handle for further synthetic modifications. This allows for the introduction of a wide range of other functional groups at this position, making this compound a valuable intermediate in the synthesis of more complex molecules. The size and polarizability of the iodine atom can also contribute to specific steric and electronic interactions.

The nitrile group at the 3-position is a strong electron-withdrawing group and a versatile functional group in its own right. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, further expanding the synthetic utility of the molecule. The combination of these distinct functional groups on a single nicotinonitrile scaffold makes this compound a molecule of considerable interest for synthetic chemists.

Overview of Current Research Landscape Pertaining to Halogenated and Aminated Nicotinonitrile Frameworks

The current research landscape for nicotinonitrile derivatives is vibrant and multifaceted, with significant efforts focused on both halogenated and aminated frameworks.

Halogenated Nicotinonitriles: The introduction of halogen atoms onto the nicotinonitrile scaffold is a widely employed strategy to create versatile building blocks for organic synthesis. Halogenated nicotinonitriles serve as key precursors in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This has facilitated the synthesis of complex molecular architectures with potential applications in medicinal chemistry and materials science. Research in this area continues to explore new catalytic systems and reaction conditions to improve the efficiency and scope of these transformations.

Aminated Nicotinonitriles: Aminated nicotinonitrile derivatives have attracted considerable attention due to their diverse biological activities. researchgate.net The amino group can act as a crucial pharmacophore, engaging in specific interactions with biological targets. For instance, certain 2-amino-3-cyanopyridine (B104079) derivatives have shown potential as inhibitors of various enzymes and have been investigated for their therapeutic properties. researchgate.net Research is actively ongoing to synthesize and evaluate novel aminated nicotinonitriles for a range of biological applications, including their potential as anticancer and antimicrobial agents. researchgate.netnih.gov The strategic placement of amino groups on the nicotinonitrile ring is a key focus of these studies to optimize biological efficacy.

Scope and Research Objectives for Advanced Studies on this compound

Given the unique structural features of this compound, advanced studies on this compound would be well-positioned to explore several promising research avenues. The primary objectives of such studies would be to fully elucidate the chemical reactivity and potential applications of this molecule.

A key research objective would be to systematically investigate the reactivity of the iodine atom at the 2-position in various cross-coupling reactions. This would involve exploring a wide range of coupling partners to synthesize a library of novel 2-substituted-4,6-diaminonicotinonitrile derivatives. The efficiency of different catalytic systems for these transformations would also be a critical area of investigation.

Another important objective would be to explore the synthetic transformations of the nitrile and amino groups. For example, the hydrolysis or reduction of the nitrile group in concert with modifications at the 2-position could lead to a diverse array of multifunctional compounds. The amino groups could also be further functionalized to modulate the electronic properties and biological activity of the resulting molecules.

Furthermore, a comprehensive evaluation of the photophysical and electronic properties of this compound and its derivatives would be a valuable research direction. The interplay of the electron-donating amino groups and the electron-withdrawing nitrile group, along with the heavy iodine atom, could result in interesting fluorescence or other photophysical behaviors.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6-diamino-2-iodopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IN4/c7-6-3(2-8)4(9)1-5(10)11-6/h1H,(H4,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZPZQUZHRPNLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1N)I)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90220452 | |

| Record name | 2,4-Diamino-5-cyano-6-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90220452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70172-54-2 | |

| Record name | 2,4-Diamino-5-cyano-6-iodopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070172542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diamino-5-cyano-6-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90220452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Pathways for 4,6 Diamino 2 Iodonicotinonitrile

Retrosynthetic Analysis of the 4,6-diamino-2-iodonicotinonitrile Framework

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comyoutube.comyoutube.com For this compound (I), the analysis identifies several key disconnections.

A primary disconnection targets the carbon-iodine bond, a common strategy for introducing halogens in the final steps. This leads back to a 2-amino or 2-hydroxy precursor (II), which can be converted to the iodo group via a Sandmeyer-type reaction or direct iodination.

Further disconnection of the C-N bonds of the two amino groups at positions C-4 and C-6 suggests a precursor like 2-iodo-4,6-dichloronicotinonitrile (III). Such pathways involve nucleophilic substitution of halogens with an amine source.

A more convergent approach involves disconnecting the pyridine (B92270) ring itself. A logical break across the C2-C3 and N1-C6 bonds points towards a multi-component reaction strategy. This retrosynthetic step simplifies the complex pyridine core into three fundamental building blocks: an ammonia (B1221849) source, malononitrile (B47326) (IV), and a highly functionalized α,β-unsaturated carbonyl compound (V). This approach is often advantageous as it constructs the core and introduces the required substituents in a single, efficient step.

Figure 1: Retrosynthetic Analysis of this compound

Precursor Chemistry and Optimization of Starting Material Selection for this compound Synthesis

The selection of appropriate starting materials and synthetic routes is crucial for the efficient synthesis of the target compound.

Introducing an iodine atom at the C-2 position of the pyridine ring can be achieved through several established methods.

Sandmeyer Reaction: A common and reliable method involves the diazotization of a 2-aminopyridine (B139424) precursor. The resulting diazonium salt is then treated with an iodide salt, such as potassium iodide, to yield the 2-iodopyridine (B156620) derivative. wikipedia.org This method is particularly useful if a 2-amino-4,6-diaminonicotinonitrile intermediate is accessible.

Halogen Exchange (Halex) Reaction: If a 2-chloro or 2-bromo analogue is available, a Finkelstein-type reaction can be employed. This involves treating the halo-pyridine with an iodide salt (e.g., sodium iodide) in a suitable solvent like acetone (B3395972) or DMF. The equilibrium is driven towards the desired iodo product by the precipitation of the resulting sodium chloride or bromide.

Direct Electrophilic Iodination: Pyridine rings are generally electron-deficient, making direct electrophilic halogenation challenging. However, the presence of two electron-donating amino groups at the C-4 and C-6 positions activates the ring, facilitating electrophilic substitution. The reaction can be performed using molecular iodine (I₂) in the presence of an oxidizing agent to generate a more potent electrophilic iodine species. mdpi.comrsc.org

The introduction of the two amino groups at the C-4 and C-6 positions is a key step in the synthesis.

Nucleophilic Aromatic Substitution (SNAr): A common route begins with a precursor containing good leaving groups at the C-4 and C-6 positions, such as chlorine atoms. For instance, 2,4,6-trichloronicotinonitrile (B1364134) could be subjected to sequential amination reactions. By carefully controlling the reaction conditions (temperature, pressure, and choice of aminating agent, such as ammonia or a protected amine), regioselective substitution can be achieved to install the two amino groups. The C-4 and C-6 positions in pyridine are activated towards nucleophilic attack. youtube.com

From Diaminopyrimidine Precursors: An alternative strategy starts with a pre-formed diaminopyrimidine ring system, such as 2,4-diamino-6-chloropyrimidine or 2,4-diamino-6-hydroxypyrimidine. google.commdpi.com These intermediates can then undergo further reactions to construct the fused pyridine ring, incorporating the cyano and iodo functionalities. For example, cyclization reactions with appropriate three-carbon units can yield the desired pyridine framework. nih.gov

The construction of the substituted pyridine-3-carbonitrile (B1148548) core is often accomplished through one-pot, multi-component reactions, which are highly efficient. researchgate.netresearchgate.net

A widely used method is the Guareschi-Thorpe reaction or a variation thereof. This involves the condensation of a β-keto compound or an α,β-unsaturated ketone (chalcone) with a cyano-activated methylene (B1212753) compound, typically malononitrile or cyanoacetamide, in the presence of a base and an ammonia source like ammonium (B1175870) acetate. nih.govresearchgate.netmdpi.com For the synthesis of this compound, a potential pathway would involve the reaction of an appropriate β-dicarbonyl or related precursor with malononitrile and ammonia. The amino groups at C-4 and C-6 can be incorporated directly if a starting material like 1,1,3,3-tetraaminopropene or a derivative is used, or they can be derived from the reaction of malononitrile with itself under basic conditions.

Table 1: Key Precursors and Corresponding Synthetic Reactions

| Precursor | Functionality Introduced | Relevant Reaction Type |

| 2-Amino-4,6-diaminonicotinonitrile | Iodine at C-2 | Sandmeyer Reaction |

| 2-Chloro-4,6-diaminonicotinonitrile | Iodine at C-2 | Halogen Exchange (Finkelstein Reaction) |

| 2,4,6-Trichloronicotinonitrile | Amino groups at C-4 and C-6 | Nucleophilic Aromatic Substitution (SNAr) |

| Malononitrile + Keto-precursor | Pyridine-3-carbonitrile core | Multi-component Condensation/Cyclization |

| 2,4-Diamino-6-hydroxypyrimidine | Pyridine ring and amino groups | Ring formation/annulation reactions |

Development and Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound, minimizing side-product formation, and ensuring scalability. The optimization process typically involves systematically varying several parameters.

Catalyst Screening: For steps like halogen exchange or cross-coupling reactions, the choice of catalyst is critical. For instance, in a potential Suzuki coupling to build the pyridine core, various palladium catalysts and ligands would be screened to find the most effective combination.

Solvent Effects: The polarity and boiling point of the solvent can significantly influence reaction rates and selectivity. A range of solvents, from polar aprotic (e.g., DMF, DMSO) to polar protic (e.g., ethanol, water) or non-polar (e.g., toluene, dioxane), should be evaluated.

Temperature and Reaction Time: These parameters are interdependent. Initial trials are often conducted at room temperature and then elevated to determine the optimal thermal conditions. Reaction progress is monitored over time using techniques like TLC or HPLC to identify the point of maximum product formation before significant decomposition or side-reactions occur. nih.gov

Base and Stoichiometry: In reactions requiring a base, such as condensation or substitution reactions, the nature and amount of the base (e.g., organic bases like triethylamine (B128534) vs. inorganic bases like K₂CO₃) can dramatically affect the outcome. The molar ratios of reactants are also carefully adjusted to ensure complete conversion of the limiting reagent.

Table 2: Hypothetical Optimization of a Halogen Exchange Reaction

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Acetone | 56 (Reflux) | 12 | 65 |

| 2 | DMF | 80 | 8 | 82 |

| 3 | DMF | 100 | 4 | 91 |

| 4 | DMSO | 100 | 4 | 88 |

| 5 | Toluene | 110 (Reflux) | 12 | 45 |

Data is hypothetical and for illustrative purposes only.

Green Chemistry Principles in this compound Synthesis

Incorporating green chemistry principles into the synthesis of this compound is crucial for developing sustainable and environmentally responsible processes.

Atom Economy: One-pot, multi-component reactions for constructing the pyridine core are inherently atom-economical as they combine several starting materials into the final product in a single step, minimizing waste.

Use of Safer Solvents: Efforts should be made to replace hazardous solvents like DMF or chlorinated hydrocarbons with greener alternatives such as ethanol, water, or PEG (polyethylene glycol). nih.gov In some cases, solvent-free (neat) conditions can be developed, particularly for thermally stable reactants. researchgate.net

Catalysis: The use of catalytic amounts of reagents is preferred over stoichiometric ones. Developing recyclable heterogeneous catalysts, such as metal-organic frameworks (MOFs) or polymer-supported catalysts, can further enhance the green credentials of the synthesis by simplifying product purification and allowing for catalyst reuse. nih.govresearchgate.net

Energy Efficiency: Employing microwave-assisted synthesis can significantly reduce reaction times from hours to minutes, leading to substantial energy savings compared to conventional heating methods. researchgate.net Additionally, optimizing reactions to proceed at lower temperatures contributes to energy efficiency.

Waste Reduction: Telescoping reactions, where the product of one step is used directly in the next without isolation and purification, can significantly reduce solvent and material waste. This is particularly applicable in multi-step syntheses.

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign.

Solvent Selection and Minimization Strategies

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional iodination reactions often rely on chlorinated solvents, which are now recognized as environmentally hazardous. acsgcipr.org Modern synthetic strategies aim to minimize or eliminate the use of such solvents.

One significant advancement is the use of solvent-free reaction conditions , often facilitated by mechanochemistry. In this approach, mechanical grinding of solid reactants can promote chemical reactions without the need for a bulk solvent medium. mdpi.comnih.gov For the synthesis of iodo-pyrimidines, a related class of compounds, solid iodine and a silver salt like AgNO₃ have been used effectively under solvent-free grinding conditions, offering high yields and short reaction times. mdpi.comnih.gov This method drastically reduces solvent waste and simplifies product purification.

Another green alternative is the use of water as a solvent. Water is a non-toxic, non-flammable, and abundant solvent. Iodine-promoted syntheses of related heterocyclic structures, such as 2-arylimidazo[1,2-a]pyridines, have been successfully carried out in aqueous media. acs.org The use of surfactants can further enhance the efficiency of reactions in water by creating micellar nanoreactors that can accommodate less polar reactants. acs.org However, caution is necessary when using water with ammonia-containing compounds, as there is a potential to form explosive nitrogen triiodide. acsgcipr.org

For reactions that still require an organic solvent, the focus is on selecting less hazardous alternatives. For instance, in the iodination of 2,4-diamino-6-substituted pyrimidines, dry acetonitrile (B52724) has been employed. mdpi.com The selection of a solvent should always consider its entire life cycle, including its production, toxicity, and disposal.

A summary of solvent strategies for related iodination reactions is presented below:

| Strategy | Solvent | Key Features | Relevant Compound Classes |

| Solvent-Free | None (Mechanochemistry) | Reduced waste, short reaction times, high yields. mdpi.comnih.gov | Pyrimidine (B1678525) derivatives. mdpi.comnih.gov |

| Green Solvent | Water | Non-toxic, abundant, can be used with surfactants. acs.org | Imidazo[1,2-a]pyridines. acs.org |

| Conventional (Greener choice) | Acetonitrile | Used for iodination of functionalized pyrimidines. mdpi.com | Diaminopyrimidines. mdpi.com |

| Avoid | Chlorinated Solvents (e.g., CCl₄, CHCl₃) | Environmentally hazardous and toxic. acsgcipr.org | Traditional iodination reactions. acsgcipr.org |

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. chemistry-teaching-resources.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. chemistry-teaching-resources.com

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Reactions with high atom economy are inherently more efficient as they generate less waste. Addition and rearrangement reactions are typically 100% atom-economical, while substitution and elimination reactions are less so. chemistry-teaching-resources.comscranton.edu

A hypothetical synthesis of this compound could proceed through the iodination of a 4,6-diaminonicotinonitrile (B1595870) precursor. A common iodinating agent for such transformations is N-iodosuccinimide (NIS).

Let's consider the atom economy of an iodination step using NIS:

Precursor + NIS → this compound + Succinimide (B58015)

In this reaction, the succinimide is a byproduct. The molecular weight of this compound is approximately 260.04 g/mol . nih.gov The molecular weight of NIS is approximately 224.99 g/mol , and let's assume the precursor (4,6-diaminonicotinonitrile) has a molecular weight of approximately 134.14 g/mol .

Atom Economy (%) = (260.04 / (134.14 + 224.99)) x 100 ≈ 72.4%

This calculation demonstrates that even with a high reaction yield, a significant portion of the reactant mass ends up as a byproduct. To improve atom economy, alternative iodination methods could be explored. For example, using molecular iodine (I₂) as the iodine source with a catalytic oxidant could potentially offer a higher atom economy, as the co-reactants are often simpler molecules.

The following table illustrates the atom economy for different types of reactions relevant to heterocyclic synthesis:

| Reaction Type | General Scheme | Atom Economy | Example |

| Addition | A + B → C | 100% | Diels-Alder reaction |

| Rearrangement | A → B | 100% | Claisen rearrangement scranton.edu |

| Substitution | A-B + C → A-C + B | < 100% | Iodination with NIS |

| Elimination | A → B + C | < 100% | Dehydration of an alcohol |

Reaction Mass Efficiency (RME) is another metric that provides a more practical measure of a reaction's greenness by considering the masses of all materials used, including solvents and reagents, relative to the mass of the product. nih.gov

Flow Chemistry Applications and Continuous Synthesis of this compound

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the synthesis of organic compounds, including heterocycles and nitriles. rhhz.netzendy.ionih.gov In a flow reactor, reactants are continuously pumped through a network of tubes or channels, where they mix and react. youtube.com This methodology offers several advantages over traditional batch processing, including enhanced heat transfer, precise control over reaction parameters (temperature, pressure, and time), improved safety, and ease of scalability. nih.govyoutube.com

While a specific flow synthesis for this compound has not been reported, the synthesis of related structures benefits from this technology. For instance, the synthesis of nitriles from aldehydes via the Schmidt reaction has been successfully demonstrated in a continuous-flow microreactor, offering good to excellent yields and improved safety by containing the use of hazardous azide (B81097) compounds. rhhz.net

A potential continuous flow process for the synthesis of this compound could involve the following steps:

Nitrile Formation: A precursor aldehyde could be converted to the nitrile in a flow reactor, as demonstrated for other aromatic nitriles. rhhz.net

Iodination: The resulting nicotinonitrile could then be passed through a subsequent reactor containing a packed bed of an iodinating agent or a catalyst to introduce the iodine atom at the 2-position.

Purification: In-line purification techniques could be integrated to isolate the final product.

The benefits of applying flow chemistry to the synthesis of this compound are summarized in the table below:

| Feature | Benefit in Flow Chemistry |

| Heat Transfer | Excellent control of exothermic reactions, preventing runaway reactions. nih.gov |

| Safety | Small reaction volumes minimize the risk associated with hazardous reagents and intermediates. nih.govyoutube.com |

| Control | Precise control of stoichiometry, reaction time, and temperature leads to higher yields and purity. youtube.com |

| Scalability | Production can be scaled up by running the system for longer periods or by using parallel reactors. youtube.com |

| Automation | Flow systems can be automated for high-throughput synthesis and library generation. |

Catalytic Approaches in the Synthesis of this compound and Related Structures

Catalysis is a key principle of green chemistry, as catalysts can increase reaction rates, improve selectivity, and reduce the need for stoichiometric reagents, thereby increasing atom economy. chemistry-teaching-resources.com For the synthesis of this compound, catalytic methods for the iodination step are particularly attractive.

Direct C-H Iodination: A promising strategy is the direct C-H iodination of the pyridine ring. This avoids the need for a pre-functionalized substrate. For example, iridium(III) complexes have been shown to catalyze the ortho-selective C-H iodination of benzoic acids under mild conditions and in the absence of a base. acs.org A similar approach could potentially be adapted for the C-H iodination of a 4,6-diaminonicotinonitrile precursor. Radical-based direct C-H iodination protocols have also been developed for various heteroaromatics, including pyridines. rsc.org

Metal-Organic Frameworks (MOFs) as Catalysts: Metal-organic frameworks (MOFs) are porous materials with high surface areas and tunable catalytic sites. A cobalt-based MOF derived from 4,6-diamino-2-thiopyrimidine has been shown to be an efficient and reusable catalyst for the synthesis of other complex heterocyclic systems. nih.gov The acidic sites within the MOF can activate substrates and facilitate multi-component reactions. nih.gov A similar MOF could potentially be designed to catalyze the synthesis or functionalization of this compound.

Iodine as a Catalyst: Molecular iodine itself can act as a catalyst in certain reactions. For example, the synthesis of 2-arylimidazo[1,2-a]pyridines has been achieved using iodine as a catalyst in aqueous media. acs.org This approach is environmentally benign and avoids the use of more toxic metal catalysts.

A comparison of potential catalytic approaches is provided below:

| Catalytic System | Description | Potential Advantages |

| Iridium(III) Complexes | Homogeneous catalyst for direct C-H iodination. acs.org | High regioselectivity, mild reaction conditions. acs.org |

| Radical Initiators | Promotes direct C-H iodination via a radical mechanism. rsc.org | Can be effective for electron-rich and electron-poor systems. rsc.org |

| Cobalt-based MOF | Heterogeneous catalyst with tunable active sites. nih.gov | Reusable, high thermal and chemical stability. nih.gov |

| Molecular Iodine | Acts as a catalyst in certain cyclization reactions. acs.org | Environmentally benign, low cost. acs.org |

The development of advanced synthetic methodologies, guided by the principles of green chemistry, offers promising avenues for the efficient and sustainable production of this compound. By carefully considering solvent selection, maximizing atom economy, exploring continuous flow technologies, and employing innovative catalytic systems, chemists can devise strategic pathways that are not only effective but also environmentally responsible.

Advanced Structural Elucidation and Conformational Analysis of 4,6 Diamino 2 Iodonicotinonitrile and Its Derivatives

Single Crystal X-ray Diffraction Studies for Precise Molecular Geometry and Intermolecular Interactions of 4,6-diamino-2-iodonicotinonitrile

The molecular geometry of a molecule is determined by the arrangement of its atoms in space, which is governed by the Valence Shell Electron Pair Repulsion (VSEPR) theory. sydney.edu.au This model predicts the shape of a molecule based on the repulsion between electron pairs in the valence shell of the central atom. sydney.edu.au For instance, a molecule with four electron pairs will adopt a tetrahedral geometry, while one with six will be octahedral. youtube.com

Beyond individual molecular structures, single-crystal X-ray diffraction elucidates the nature and geometry of intermolecular interactions within the crystal lattice. rsc.org These interactions, which include hydrogen bonds and van der Waals forces, play a critical role in the packing of molecules in the solid state. rsc.orgnih.gov In diaminopyridine derivatives, the pyridine (B92270) nitrogen and amino groups are key players in forming strong N-H···N hydrogen bonds. epa.gov The study of these interactions is essential for understanding the physical properties and polymorphism of the crystalline material. rsc.orgnih.gov

Table 1: Crystallographic Data and Intermolecular Interactions

| Parameter | Description |

|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions | These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-N, C-I). |

| Bond Angles | Angles formed by three connected atoms (e.g., C-C-C, C-N-H). |

| Hydrogen Bond Geometry | Includes the donor-acceptor distance and the angle of the hydrogen bond (e.g., N-H···N). |

High-Resolution NMR Spectroscopic Techniques (e.g., 2D NMR, Solid-State NMR) for Detailed Structural Assignment and Mechanistic Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of molecules in both solution and the solid state. For this compound and its derivatives, advanced NMR techniques provide unambiguous assignment of proton (¹H) and carbon (¹³C) signals and offer insights into the molecule's connectivity and spatial arrangement.

Two-dimensional (2D) NMR experiments, such as HETCOR (Heteronuclear Correlation), are particularly valuable. nih.gov These experiments reveal correlations between different nuclei, for instance, which protons are directly bonded to which carbon atoms. nih.gov By analyzing the cross-peaks in a 2D spectrum, the complete chemical structure can be pieced together. nih.gov

Solid-state NMR (ssNMR) is crucial for studying the structure of crystalline materials, providing information that is complementary to X-ray diffraction. nih.gov High magnetic fields and fast magic-angle spinning (MAS) rates in modern ssNMR experiments significantly enhance spectral resolution, allowing for the differentiation of distinct atomic environments within the crystal lattice. nih.gov This is especially beneficial for analyzing quadrupolar nuclei and for resolving signals from surface sites in materials. nih.gov For paramagnetic complexes, ssNMR, in conjunction with theoretical calculations, can be used to assign spectroscopic signals despite the challenges posed by paramagnetic shifting. rsc.org

Table 2: Representative NMR Data for a Diaminonicotinonitrile Derivative

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 7.50 | s | - | H5 |

| ¹H | 6.80 | br s | - | NH₂ (at C6) |

| ¹H | 6.20 | br s | - | NH₂ (at C4) |

| ¹³C | 158.2 | s | - | C6 |

| ¹³C | 155.8 | s | - | C4 |

| ¹³C | 117.5 | s | - | CN |

| ¹³C | 98.6 | s | - | C5 |

| ¹³C | 85.1 | s | - | C2 |

| ¹³C | 83.4 | s | - | C3 |

Note: Chemical shifts are hypothetical and for illustrative purposes.

Advanced Vibrational Spectroscopy (FT-IR, Raman, SERS) for Probing Functional Group Vibrations and Hydrogen Bonding in this compound

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a molecule. youtube.com These techniques are highly sensitive to the presence of specific functional groups and the nature of chemical bonds within this compound.

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. youtube.com For a diaminopyridine derivative, characteristic FT-IR bands would include N-H stretching vibrations of the amino groups, typically appearing as broad bands, and the C≡N stretching of the nitrile group. mdpi.comresearchgate.net The positions and shapes of these bands can provide information about hydrogen bonding interactions. nih.gov For instance, the involvement of an amino group in hydrogen bonding can lead to a shift and broadening of its N-H stretching frequency. nih.govnih.gov

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. youtube.com It is particularly effective for observing vibrations of non-polar bonds and symmetric vibrations. youtube.com The combination of FT-IR and Raman spectroscopy, supported by computational methods like Density Functional Theory (DFT), allows for a comprehensive assignment of the vibrational spectrum. nih.govnih.gov This detailed analysis can reveal subtle structural features and conformational isomers. ijfans.org Surface-Enhanced Raman Spectroscopy (SERS) can be employed to enhance the Raman signal of molecules adsorbed on metallic surfaces, offering increased sensitivity.

Table 3: Key Vibrational Frequencies and Assignments for a Diaminonicotinonitrile Derivative

| Wavenumber (cm⁻¹) | Intensity (FT-IR) | Intensity (Raman) | Assignment |

|---|---|---|---|

| 3450-3300 | Strong, Broad | Medium | N-H stretching (amino groups) |

| 2220 | Strong | Strong | C≡N stretching (nitrile group) |

| 1650-1600 | Medium | Medium | N-H bending (amino groups) |

| 1600-1450 | Strong | Strong | C=C and C=N ring stretching |

| 1300-1200 | Medium | Medium | C-N stretching |

| Below 1000 | Variable | Variable | Ring breathing and other skeletal vibrations |

Note: Wavenumbers are approximate and for illustrative purposes.

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Elucidating Fragmentation Pathways and Reaction Intermediates

High-resolution mass spectrometry (HRMS) is a fundamental technique for determining the precise molecular weight and elemental composition of this compound. wvu.edu When coupled with tandem mass spectrometry (MS/MS), it becomes a powerful tool for structural elucidation by analyzing the fragmentation patterns of the molecule. nih.gov

In a tandem MS experiment, the protonated or deprotonated molecule is isolated and then subjected to collision-induced dissociation (CID). rsc.org The resulting fragment ions are then mass-analyzed, providing a fragmentation spectrum. rsc.org The analysis of these fragments helps to piece together the structure of the original molecule. nih.govwvu.edu The fragmentation pathways are often rationalized by proposing mechanisms involving the cleavage of specific bonds. wvu.eduwvu.edu For complex molecules, multi-stage mass spectrometry (MSⁿ) can provide even more detailed structural information. wvu.edu

Mass spectrometry is also uniquely suited for detecting and characterizing transient reaction intermediates, which are often present in low concentrations. rsc.orgresearchgate.net Electrospray ionization (ESI) is a soft ionization technique that can transfer charged intermediates from solution to the gas phase for mass analysis. nih.gov This allows for the direct observation of species involved in catalytic cycles or reaction mechanisms. nih.govnih.gov

Table 4: Hypothetical Fragmentation Data for Protonated this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure/Loss |

|---|---|---|---|

| [M+H]⁺ | [M+H - I]⁺ | 127 | Loss of iodine radical |

| [M+H]⁺ | [M+H - NH₃]⁺ | 17 | Loss of ammonia (B1221849) |

| [M+H]⁺ | [M+H - HCN]⁺ | 27 | Loss of hydrogen cyanide |

Spectroscopic Characterization of Excited States and Photophysical Properties of this compound

The study of the excited states and photophysical properties of this compound is essential for understanding its behavior upon absorption of light and for evaluating its potential in applications such as fluorescent probes and organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net

UV-Visible absorption spectroscopy is used to determine the electronic transitions of the molecule. The absorption spectrum reveals the wavelengths of light that the molecule absorbs to move from its ground electronic state to an excited state. For diaminonicotinonitrile derivatives, these absorptions are typically due to π-π* and n-π* transitions within the aromatic system. mdpi.com

Fluorescence spectroscopy provides information about the emission of light from the molecule as it returns from the excited state to the ground state. Key parameters include the fluorescence emission wavelength, quantum yield (the efficiency of fluorescence), and fluorescence lifetime. The photophysical properties can be significantly influenced by the solvent environment (solvatochromism) and the nature of substituents on the aromatic ring. mdpi.comresearchgate.net For instance, electron-donating or -withdrawing groups can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the absorption and emission wavelengths. mdpi.com Time-dependent density functional theory (TD-DFT) calculations can be used to model the electronic structure and predict the photophysical properties, providing valuable insights into the observed experimental data. mdpi.comnih.gov

Table 5: Photophysical Data for a Diaminonicotinonitrile Derivative in Different Solvents

| Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φ_F) |

|---|---|---|---|---|

| Cyclohexane | 350 | 400 | 50 | 0.60 |

| Dichloromethane | 365 | 430 | 65 | 0.45 |

| Acetonitrile (B52724) | 370 | 450 | 80 | 0.30 |

| Methanol (B129727) | 375 | 460 | 85 | 0.25 |

Note: Data are hypothetical and for illustrative purposes.

Theoretical and Computational Investigations on 4,6 Diamino 2 Iodonicotinonitrile

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure, Reactivity Descriptors, and Spectroscopic Property Prediction of 4,6-diamino-2-iodonicotinonitrile

Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to predict molecular geometry, electronic structure, and various chemical descriptors.

For a molecule like this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), could be employed to optimize the molecular geometry. nih.gov From this optimized structure, a wealth of information can be derived.

Electronic Structure and Reactivity Descriptors: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.gov

Global reactivity descriptors can be calculated from these frontier orbital energies to quantify chemical behavior. These descriptors provide a framework for understanding the molecule's reactivity.

Table 1: Theoretical Reactivity Descriptors Derivable from Quantum Chemical Calculations

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

Spectroscopic Properties: DFT calculations can also predict vibrational frequencies, which correspond to infrared (IR) and Raman spectra. By comparing calculated spectra with experimental data, one can confirm the molecular structure and the accuracy of the computational model. nih.gov For instance, the characteristic vibrational modes for the amino (-NH2), cyano (-C≡N), and carbon-iodine (C-I) groups in this compound could be precisely assigned.

Computational Modeling of Reaction Mechanisms and Transition States for Transformations of this compound

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. For this compound, this could involve studying its synthesis or its subsequent transformation into more complex molecules. By mapping the potential energy surface of a reaction, chemists can identify the most likely mechanism.

This process involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. The energy of the TS determines the activation energy, which is a critical factor for the reaction rate. For example, in a potential Suzuki coupling reaction involving the iodine substituent, computational models could predict the activation energies for the oxidative addition, transmetalation, and reductive elimination steps, providing insight into the reaction's feasibility and kinetics.

Molecular Dynamics Simulations to Understand Conformational Behavior and Interactions of this compound

While this compound is a relatively rigid molecule, it possesses conformational flexibility, primarily related to the rotation of the amino groups. Molecular dynamics (MD) simulations can track the atomic motions of the molecule over time, providing a dynamic picture of its behavior. nih.gov

MD simulations are performed by solving Newton's equations of motion for a system of atoms and molecules. nih.gov This allows for the exploration of the conformational landscape of the molecule in different environments, such as in a vacuum or in various solvents. The simulations can reveal the most stable conformations and the energy barriers between them. nih.govresearchgate.net Furthermore, MD can simulate the interaction of this compound with other molecules, such as solvent molecules or biological macromolecules, which is crucial for understanding its solubility and potential biological activity. nih.gov

Prediction of Supramolecular Assembly and Crystal Packing from Computational Models

The way molecules arrange themselves in the solid state is known as crystal packing. This arrangement is governed by intermolecular forces such as hydrogen bonds, halogen bonds, and van der Waals interactions. Computational models can be used to predict the most stable crystal packing arrangement for this compound.

In Silico Design and Virtual Screening of Novel Compounds Based on the this compound Scaffold

The this compound structure can serve as a scaffold for the design of new molecules with specific functions. In silico design involves modifying the scaffold with different functional groups and evaluating the properties of the resulting virtual compounds using computational methods.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov If this compound were identified as a fragment of a larger, active molecule, virtual screening could be used to find other commercially available or synthetically accessible compounds that mimic its key interactions but with potentially improved properties. nih.govnih.gov Techniques such as molecular docking are employed to predict the binding mode and affinity of these virtual compounds to a target's active site. nih.govresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-diamino-5-cyano-6-iodopyridine |

| diaminopyridines |

Potential Applications of 4,6 Diamino 2 Iodonicotinonitrile As a Chemical Intermediate or Scaffold

Utilization of 4,6-diamino-2-iodonicotinonitrile in the Synthesis of Advanced Organic Materials

The structural characteristics of this compound make it a compelling candidate for the synthesis of novel organic materials with tailored electronic and photophysical properties. The diaminopyridine core can act as an electron-rich unit, and its combination with other aromatic systems through the reactive iodine site could lead to the formation of materials with interesting charge-transfer characteristics.

Precursor for Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)

Luminescent materials, which emit light upon excitation, are fundamental to various technologies, including organic light-emitting diodes (OLEDs). mdpi.commdpi.com The design of new organic molecules with high quantum yields and tunable emission colors is a continuous area of research. While specific research on the direct use of this compound in luminescent materials is not extensively documented, its structural motifs suggest potential. The diaminopyridine core can be a part of a larger chromophore, and the iodine atom provides a handle for introducing other functionalities that can influence the material's luminescent properties. For instance, through palladium-catalyzed cross-coupling reactions, various aryl or heteroaryl groups could be attached at the 2-position, leading to extended π-conjugated systems that are often luminescent.

Building Block for Conjugated Polymers and Optoelectronic Devices

Conjugated polymers are a class of organic materials characterized by alternating single and double bonds along their backbone, which allows for the delocalization of π-electrons. mdpi.com This property makes them suitable for a range of optoelectronic applications, including organic solar cells, transistors, and sensors. The structure of this compound is well-suited for its incorporation into conjugated polymer chains. The iodine atom can readily participate in cross-coupling reactions such as Suzuki, wikipedia.orgorganic-chemistry.org Sonogashira, wikipedia.orgorganic-chemistry.org or Stille couplings, which are standard methods for polymerizing aromatic monomers. The diamino functionality could also be used to tune the electronic properties of the resulting polymer or to introduce sites for post-polymerization modification.

Application of this compound in Catalyst Design and Development

The development of efficient and selective catalysts is a cornerstone of modern chemistry. The nitrogen atoms within the pyridine (B92270) ring and the amino substituents of this compound offer potential coordination sites for metal ions, making it a candidate for use as a ligand in catalysis.

Ligands for Transition Metal Catalysis

Transition metal complexes are widely used as catalysts in a vast number of organic reactions. The performance of these catalysts is often dictated by the nature of the ligands coordinating to the metal center. The two amino groups and the pyridine nitrogen of this compound could act as a multidentate ligand, binding to a transition metal and influencing its catalytic activity and selectivity. While the direct application of this specific molecule as a ligand is not yet well-established, related diaminopyridine structures have been explored in this context. Furthermore, the iodo-group can be a site for further functionalization to create more complex ligand structures. For instance, a Buchwald-Hartwig amination could be employed to introduce additional coordinating groups. wikipedia.orgbeilstein-journals.org

Development of Chemical Sensors and Probes Incorporating the this compound Moiety

Chemical sensors are devices that detect the presence of specific chemical species. mdpi.com Many organic molecules can act as the active component of a chemical sensor, often by exhibiting a change in their optical or electronic properties upon interaction with the target analyte. The this compound moiety could be incorporated into the structure of a chemical sensor. For example, the amino groups could act as hydrogen bond donors or as binding sites for metal ions. The electronic properties of the diaminopyridine ring system are sensitive to its chemical environment, and changes upon analyte binding could be transduced into a measurable signal, such as a change in fluorescence or color. While specific sensors based on this exact molecule are yet to be reported, the development of fluorescent probes from related aminopyridine derivatives has been demonstrated. mdpi.com

Role of this compound in Supramolecular Chemistry and Host-Guest Systems

The molecular architecture of this compound provides multiple sites for non-covalent interactions, positioning it as a versatile building block, or tecton, for the construction of complex supramolecular assemblies and host-guest systems. The diaminopyridine moiety is particularly significant in this regard, as it can participate in intricate hydrogen-bonding networks.

The two amino groups at the 4- and 6-positions can act as hydrogen bond donors, while the pyridine nitrogen and the nitrogen of the nitrile group can serve as hydrogen bond acceptors. This multiplicity of donor and acceptor sites allows for the formation of robust and predictable hydrogen-bonding patterns, which are fundamental to the principles of crystal engineering and the design of self-assembling molecular systems. For instance, derivatives of 2-aminopyridine (B139424) are known to form hydrogen-bonded polymeric tapes. It is therefore highly probable that this compound could form similar extended one-dimensional, two-dimensional, or even three-dimensional networks through self-assembly.

Furthermore, the pyridine nitrogen atom of this compound can act as a ligand, coordinating to metal centers to form coordination polymers or metal-organic frameworks (MOFs). The ability of aminopyridine derivatives to form stable complexes with various transition metals is well-documented. By carefully selecting metal ions and reaction conditions, it is conceivable that this compound could be employed to construct porous crystalline materials with potential applications in gas storage, catalysis, and sensing. The presence of the iodo and nitrile functional groups could also be exploited to further modify these supramolecular structures post-synthesis, adding another layer of complexity and functionality.

The principles of host-guest chemistry rely on the specific recognition and binding between a host molecule and a guest molecule. The defined geometry and multiple interaction sites of this compound suggest its potential use in the design of molecular hosts. The aromatic pyridine ring can engage in π-π stacking interactions, while the amino and nitrile groups can form specific hydrogen bonds with complementary guest molecules. This could lead to the development of novel sensors or systems for molecular recognition and separation.

| Interaction Type | Potential Role of this compound | Resulting Supramolecular Structure |

| Hydrogen Bonding | Acts as both hydrogen bond donor (amino groups) and acceptor (pyridine and nitrile nitrogens). | Self-assembled networks (1D, 2D, 3D), co-crystals with complementary molecules. |

| Metal Coordination | The pyridine nitrogen can coordinate to metal ions. | Coordination polymers, Metal-Organic Frameworks (MOFs). |

| π-π Stacking | The aromatic pyridine ring can interact with other aromatic systems. | Stabilization of crystal packing and formation of columnar structures. |

| Halogen Bonding | The iodine atom can act as a halogen bond donor. | Directional interactions contributing to the overall supramolecular architecture. |

Precursor for Radiochemical Synthesis of Labeled Compounds (e.g., with radioiodine isotopes)

The presence of a stable carbon-iodine bond on the aromatic pyridine ring makes this compound an excellent precursor for the synthesis of radiolabeled compounds. Radioiodination, the process of introducing a radioactive iodine isotope into a molecule, is a cornerstone of nuclear medicine for both diagnostic imaging and targeted radiotherapy.

The most common radioisotopes of iodine used in medicine are Iodine-123 (a gamma emitter for SPECT imaging), Iodine-124 (a positron emitter for PET imaging), and Iodine-131 (a beta and gamma emitter for therapy and imaging). The synthesis of radiolabeled molecules often starts with a non-radioactive, iodinated precursor like this compound.

One of the most straightforward methods for radioiodination is the isotopic exchange reaction . In this process, the stable iodine-127 atom on the precursor molecule is exchanged with a radioactive isotope of iodine (e.g., 123I, 125I, or 131I) from a solution of radioactive sodium iodide. This reaction is typically carried out at elevated temperatures and can be facilitated by the addition of catalysts such as copper salts. The key advantage of this method is that the resulting radiolabeled compound is chemically identical to the precursor, ensuring that its biological activity is retained.

The general scheme for an isotopic exchange reaction is as follows:

R-127I + NaI ⇌ R-I + Na127I

Where R represents the 4,6-diamino-2-cyanopyridin-yl scaffold and *I is a radioisotope of iodine.

| Precursor Type | Radioisotope | Labeling Method | Typical Radiochemical Yield (RCY) |

| Iodo-aryl compounds | 123I, 125I, 131I | Isotopic Exchange | 70-95% |

| Iodo-heteroaryl compounds | 123I, 125I, 131I | Copper-catalyzed Isotopic Exchange | 80-98% |

| Stannylated precursors | 123I, 125I, 131I | Iododestannylation | >90% |

| Boronic acid precursors | 123I, 125I, 131I | Iododeboronation | 60-90% |

Given the stability of the carbon-iodine bond on the pyridine ring, this compound would be a suitable substrate for producing radiolabeled tracers. By attaching this scaffold to a biologically active molecule that targets a specific receptor or enzyme, researchers could develop novel radiopharmaceuticals for imaging diseases such as cancer or neurological disorders. The diaminopyridine core also offers convenient points for further chemical modification to link it to these targeting vectors.

Advanced Analytical Methodologies for Detection and Quantification of 4,6 Diamino 2 Iodonicotinonitrile

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Reaction Monitoring of 4,6-diamino-2-iodonicotinonitrile

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques fundamental to assessing the purity of this compound and for real-time monitoring of its synthesis.

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used. In this method, the compound is separated based on its hydrophobic interactions with a non-polar stationary phase (like C18) and its solubility in a polar mobile phase. By developing a specific HPLC method, one can separate the main compound from its starting materials, intermediates, and by-products. For instance, methods developed for similar diaminopyrimidine derivatives often use a C18 column with a mobile phase consisting of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier like methanol (B129727) or acetonitrile (B52724). google.comenergetic-materials.org.cn Gradient elution, where the mobile phase composition is changed over time, can be employed to achieve optimal separation of all components in a complex reaction mixture. energetic-materials.org.cn The purity of the main component is determined by calculating the area percentage of its peak relative to the total area of all peaks in the chromatogram.

For reaction monitoring, small aliquots of the reaction mixture can be periodically injected into the HPLC system. This allows for the tracking of the consumption of reactants and the formation of the product, enabling optimization of reaction conditions such as temperature, pressure, and catalyst loading.

Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase in a heated column. While GC is a high-resolution technique, its application to a compound like this compound may be limited by the compound's relatively low volatility and thermal stability. Derivatization may be required to convert the analyte into a more volatile and thermally stable form before GC analysis.

Table 1: Illustrative HPLC Parameters for Purity Analysis of Aminopyrimidine Derivatives This table presents typical conditions based on methods for related compounds and serves as a starting point for method development for this compound.

| Parameter | Condition | Reference/Rationale |

|---|---|---|

| Chromatographic Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for non-polar to moderately polar compounds. energetic-materials.org.cn |

| Mobile Phase | A: Aqueous Buffer (e.g., 0.1% Formic Acid or 20mM KH₂PO₄) B: Acetonitrile or Methanol | Provides good separation for aminopyrimidine structures. google.comsielc.com Formic acid is MS-compatible. sielc.com |

| Elution Mode | Gradient Elution | Ensures separation of impurities with a wide range of polarities. energetic-materials.org.cn |

| Flow Rate | 1.0 mL/min | Typical for analytical scale columns. energetic-materials.org.cn |

| Column Temperature | 30-45 °C | Improves peak shape and reproducibility. google.comenergetic-materials.org.cn |

| Detection | UV Detector (e.g., at 210 nm, 254 nm) | Aromatic and conjugated systems exhibit strong UV absorbance. google.com |

| Injection Volume | 1-10 µL | Standard volume to avoid column overloading. google.com |

Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS/MS) for Trace Analysis and Impurity Profiling

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for trace analysis and comprehensive impurity profiling. ijsdr.org

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. medistri.swiss It is highly effective for identifying volatile and semi-volatile impurities. For this compound, this could include residual solvents from the synthesis or volatile by-products. medistri.swiss The mass spectrometer fragments the eluted compounds into characteristic ions, creating a mass spectrum that acts as a "molecular fingerprint" for identification. medistri.swiss

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is arguably the most powerful tool for impurity profiling of pharmaceutical compounds. nih.govnih.gov It pairs HPLC, often ultra-high-performance liquid chromatography (UPLC/UHPLC) for faster analysis, with a tandem mass spectrometer (MS/MS). researchgate.net This technique is ideal for non-volatile compounds and offers exceptional sensitivity and selectivity. nih.gov It can detect and identify impurities at levels below 0.1%, which is crucial for meeting regulatory requirements. ijsdr.org The first mass spectrometer (MS1) isolates the ion of a specific compound eluting from the LC, which is then fragmented. The second mass spectrometer (MS2) analyzes the resulting fragment ions, providing structural information that confirms the identity of trace-level impurities, such as isomers, degradation products, or penultimate intermediates. ijsdr.orgnih.govnih.gov

Table 2: Comparison of Hyphenated Techniques for Impurity Analysis

| Technique | Primary Application | Strengths | Limitations for Target Compound |

|---|---|---|---|

| GC-MS | Analysis of volatile and semi-volatile impurities (e.g., residual solvents) | Excellent separation efficiency; definitive identification via mass spectral libraries. medistri.swiss | Requires analyte to be volatile and thermally stable; may require derivatization. |

| LC-MS/MS | Trace analysis and structural elucidation of non-volatile impurities and degradation products. nih.gov | High sensitivity (ppb levels) and selectivity; applicable to a wide range of polarities; provides structural information. nih.govresearchgate.net | Matrix effects can cause ion suppression or enhancement. |

Electrochemical Detection Methods for this compound in Solution

Electrochemical methods offer a sensitive and cost-effective alternative for the quantification of electroactive species. For this compound, the presence of amino groups suggests that it could be electrochemically active and thus detectable using techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV).

These methods involve applying a potential to an electrode immersed in a solution of the analyte and measuring the resulting current. The oxidation of the amino groups on the pyrimidine (B1678525) ring would generate a current peak at a specific potential. The height or area of this peak is proportional to the concentration of the compound in the solution.

The development of a selective electrochemical sensor could involve modifying the electrode surface with materials that enhance the signal or lower the detection limit. For example, electrodes functionalized with multi-walled carbon nanotubes have been used to improve the detection of other diamine compounds. mdpi.com While specific methods for this compound are not widely reported, the principles of electrochemical detection of similar functional groups are well-established. mdpi.com

Spectrophotometric Assays and Fluorimetric Methods for Precise Quantification of this compound

Spectrophotometric and fluorimetric methods are based on the interaction of the analyte with electromagnetic radiation and are commonly used for quantitative analysis.

UV-Visible Spectrophotometry relies on the principle that molecules with chromophores (light-absorbing groups) absorb light at specific wavelengths. The pyridine (B92270) ring with its conjugated system of double bonds and electron-donating amino groups in this compound is expected to be a strong chromophore, absorbing light in the UV or visible region. According to Beer-Lambert's law, the absorbance at a specific wavelength (λ_max) is directly proportional to the concentration of the compound in solution. This allows for simple and rapid quantification. Theoretical studies on similar molecules like 2,6-Diamino-4-chloropyrimidine show strong electronic transitions in the UV-visible spectrum. nih.gov

Fluorimetric Methods are based on the ability of some molecules to absorb light at one wavelength and then emit it at a longer wavelength (fluorescence). This technique is generally more sensitive and selective than spectrophotometry. If this compound or a derivative exhibits fluorescence, a highly sensitive quantification assay could be developed. The intensity of the emitted light would be proportional to the analyte's concentration.

Table 3: Potential Spectroscopic Properties for Quantification Based on general principles and data from analogous compounds.

| Method | Parameter | Description | Relevance to Compound |

|---|---|---|---|

| UV-Vis Spectrophotometry | λ_max (Wavelength of Maximum Absorbance) | The wavelength at which the compound shows the strongest absorbance. | Expected in the UV region due to the aromatic and conjugated nitrile structure. nih.gov |

| UV-Vis Spectrophotometry | Molar Absorptivity (ε) | A measure of how strongly the compound absorbs light at λ_max. A high value indicates good sensitivity. | Quantification via the Beer-Lambert law (A = εbc). |

| Fluorimetry | Excitation Wavelength (λ_ex) | The wavelength of light used to excite the molecule. | To be determined experimentally. |

| Fluorimetry | Emission Wavelength (λ_em) | The wavelength of light emitted by the molecule after excitation. | To be determined experimentally; typically longer than λ_ex. |

Application of Capillary Electrophoresis and Ion Chromatography for Separation and Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field within a narrow capillary. libretexts.org For a molecule like this compound, which can be protonated in an acidic buffer to form a cation, Capillary Zone Electrophoresis (CZE) would be a suitable method. libretexts.orgsciex.com In CZE, the separation is based on the charge-to-mass ratio of the analytes. sciex.com This technique offers very high separation efficiency, short analysis times, and requires minimal sample and reagent volumes. technologynetworks.com It can be used to assess purity and determine the content of ionic impurities.

Ion Chromatography (IC) is a form of liquid chromatography designed for the separation and quantification of ions and polar molecules. metrohm.com It is the dominant method for determining common anions and cations in various samples. metrohm.comresearchgate.net While the primary analysis of the neutral this compound molecule would be done by RP-HPLC, IC would be the method of choice for quantifying any inorganic ionic impurities associated with its synthesis, such as iodide, or other counter-ions if it is in a salt form. Modern IC systems can analyze anions and cations simultaneously. researchgate.net

Future Perspectives and Emerging Research Avenues for 4,6 Diamino 2 Iodonicotinonitrile Chemistry

Exploration of Unexplored Synthetic Methodologies and Domino Reactions

The future synthesis of 4,6-diamino-2-iodonicotinonitrile and its derivatives will likely move beyond traditional multi-step approaches towards more efficient and atom-economical methods. The exploration of novel synthetic methodologies, particularly domino reactions, presents a promising frontier. Domino reactions, which involve a cascade of intramolecular transformations, offer a powerful strategy for the rapid construction of complex molecular architectures from simple starting materials. beilstein-journals.org

For instance, a potential domino reaction could be initiated by a transition-metal-catalyzed cross-coupling at the C2-iodo position, followed by an intramolecular cyclization involving one of the amino groups and the nitrile functionality. This could lead to the formation of fused heterocyclic systems, such as pyridopyrimidines, in a single synthetic operation. The development of such reactions would be highly valuable for generating libraries of complex molecules for biological screening. nih.gov Furthermore, leveraging the inherent reactivity of the starting materials to trigger a cascade of bond-forming events aligns with the principles of green chemistry by minimizing waste and improving synthetic efficiency. youtube.com

Table 1: Potential Domino Reactions Involving this compound

| Initiating Reaction | Potential Subsequent Steps | Resulting Scaffold |

| Palladium-catalyzed Sonogashira coupling | Intramolecular cyclization of amino group onto the alkyne, followed by tautomerization. | Fused pyridopyrimidines |

| Copper-catalyzed azide-alkyne cycloaddition | Intramolecular cyclization involving the triazole and nitrile groups. | Complex polycyclic systems |

| Microwave-assisted multicomponent reaction | One-pot condensation with other reactants to form complex heterocyclic systems. | Diverse heterocyclic libraries |

Discovery of Novel Reactivity Patterns and Unexpected Transformations

The interplay of the amino, iodo, and cyano functionalities in this compound can give rise to novel and unexpected reactivity patterns. The electron-donating amino groups significantly influence the electronic properties of the pyridine (B92270) ring, potentially altering its reactivity in comparison to simpler halopyridines.

Future research should focus on exploring transformations that exploit this unique electronic environment. For example, transition-metal-catalyzed C-H activation at the C5 position, a typically challenging transformation for electron-deficient pyridines, could be facilitated by the directing effect of the adjacent amino groups. rsc.orgnih.gov This would open up new avenues for the late-stage functionalization of the pyridine core. youtube.com

Furthermore, the investigation of photochemical or electrochemical methods could unveil unprecedented transformations. nih.govrsc.org For instance, single-electron transfer processes could generate radical intermediates with unique reactivity, leading to novel C-C or C-heteroatom bond formations. The possibility of unexpected ring transformations under thermal or catalytic conditions, as has been observed in other highly functionalized heterocyclic systems, should also be a subject of investigation. researchgate.net

Integration of this compound into Multifunctional Systems and Complex Architectures

The inherent functionalities of this compound make it an ideal building block for the construction of multifunctional systems and complex molecular architectures. The amino and nitrile groups are excellent ligands for metal coordination, suggesting its use in the synthesis of metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, photophysical, or gas sorption properties.

The iodo group serves as a versatile handle for a wide range of cross-coupling reactions, enabling the integration of this pyridine unit into larger conjugated systems or polymers. nih.gov This could lead to the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The synthesis of pyridine-fused small-molecule boronic ester building blocks from such precursors can facilitate high-throughput synthesis of compound libraries for drug discovery. doaj.org

The development of synthetic strategies to create fused heterocycles from this compound is another promising area. nih.gov For example, reactions that construct additional rings onto the pyridine core can lead to the formation of scaffolds with significant biological activity. nih.gov

Challenges and Opportunities in Scaling Up the Synthesis and Application

While the laboratory-scale synthesis of this compound may be established, its translation to a larger, industrial scale presents both challenges and opportunities. A key challenge lies in developing a cost-effective and robust synthetic route that avoids hazardous reagents and minimizes waste. drugdiscoverytrends.com The development of a scalable route for highly polar heterocyclic aminocyclopropyl building blocks highlights the complexities involved in such endeavors. rsc.org

Opportunities exist in the application of flow chemistry for the synthesis of this compound and its derivatives. ethernet.edu.etdurham.ac.uk Continuous flow processes can offer improved safety, better control over reaction parameters, and easier scale-up compared to traditional batch methods. porrua.mxmdpi.com The development of a scalable process would be crucial for the commercial viability of any materials or pharmaceuticals derived from this building block. Furthermore, ensuring consistent particle size and polymorphic form during scale-up is critical for applications in formulated products. drugdiscoverytrends.com

Interdisciplinary Research Directions Involving this compound Chemistry

The unique structural features of this compound open doors to a wide range of interdisciplinary research. In materials science, its potential as a building block for functional polymers, MOFs, and organic electronics warrants investigation. The nitrogen-rich scaffold could also find applications in the development of energetic materials or as ligands for catalysis.

In medicinal chemistry, the diaminopyridine moiety is a known pharmacophore in various biologically active compounds. nih.govrsc.org The introduction of the iodo and cyano groups provides handles for further derivatization, allowing for the synthesis of focused libraries of compounds for screening against various biological targets. The pyridine scaffold itself is a prominent feature in a vast number of pharmaceuticals. nih.gov

Collaboration with computational chemists will be invaluable for predicting the reactivity of this compound and for designing novel transformations and materials with desired properties. Computational studies can provide insights into reaction mechanisms and help to guide experimental efforts.

Potential for Sustainable and Environmentally Benign Chemical Processes

Future research on this compound should be guided by the principles of green chemistry. This includes the development of synthetic methods that utilize renewable starting materials, employ catalytic rather than stoichiometric reagents, and are conducted in environmentally friendly solvents or under solvent-free conditions. rsc.orgmdpi.comnih.gov

The use of microwave-assisted synthesis or photocatalysis can often lead to faster reaction times, higher yields, and reduced energy consumption. euroasiapub.orgchemeurope.com For instance, a sustainable photocatalytic method to introduce pyridine and other functional groups into alkenes has been reported, showcasing the potential of such green approaches. chemeurope.com The development of catalytic systems that can be recycled and reused would further enhance the sustainability of processes involving this compound. The overarching goal is to develop chemical processes that are not only efficient and versatile but also minimize their impact on the environment. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,6-diamino-2-iodonicotinonitrile, and how can intermediates be characterized?

- Methodology : Begin with halogenation of nicotinonitrile derivatives using iodine sources (e.g., NIS or I₂) under controlled conditions. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via recrystallization or column chromatography. Characterize intermediates using ¹H/¹³C NMR to confirm regioselectivity and mass spectrometry (MS) for molecular weight validation .

- Key Challenge : Ensure iodine incorporation at the 2-position without over-halogenation. Use low-temperature conditions to minimize side reactions.

Q. What safety protocols are critical when handling this compound?

- Guidelines :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of fine particulates .

- First Aid : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .

- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for hazardous chemical disposal .

Q. Which analytical techniques are most effective for characterizing this compound?

- Recommended Methods :

- NMR Spectroscopy : Resolve amino and iodine substituents using DMSO-d₆ as a solvent to enhance proton exchange effects .

- High-Performance Liquid Chromatography (HPLC) : Assess purity with a C18 column and UV detection (λ = 254 nm) .

- Elemental Analysis : Confirm iodine content via combustion analysis or X-ray fluorescence (XRF) .

Q. What are the potential research applications of this compound?

- Exploratory Uses :

- As a precursor for iodinated heterocycles in medicinal chemistry (e.g., kinase inhibitors or antiviral agents).

- In materials science for synthesizing halogen-doped carbon nitrides .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved during structural elucidation?

- Troubleshooting Strategy :

- Contradiction Analysis : Compare experimental NMR shifts with computational predictions (DFT calculations) to validate assignments .